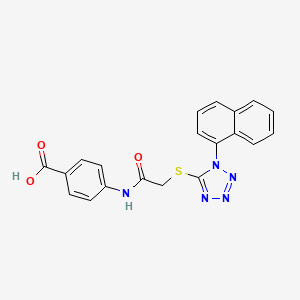

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Beschreibung

4-(2-((1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via a thioacetamido bridge to a 1-naphthyl-substituted tetrazole ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and acidic groups play critical roles. The compound’s synthesis typically involves coupling reactions between tetrazole-thiol derivatives and activated benzoic acid precursors, followed by purification via crystallization .

Eigenschaften

Molekularformel |

C20H15N5O3S |

|---|---|

Molekulargewicht |

405.4 g/mol |

IUPAC-Name |

4-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |

InChI |

InChI=1S/C20H15N5O3S/c26-18(21-15-10-8-14(9-11-15)19(27)28)12-29-20-22-23-24-25(20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26)(H,27,28) |

InChI-Schlüssel |

OECSXHPKSZVVJL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting naphthylamine with sodium azide and triethyl orthoformate under acidic conditions.

Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

Amidation: The resulting compound is then subjected to amidation with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the naphthalene and benzoic acid rings.

Reduction: Reduced forms of the tetrazole and benzoic acid moieties.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets. The naphthalene and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can also play a role in binding to proteins or other biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Aryl Substituents on the Tetrazole Ring

Key Compounds :

4-(2-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid (CAS: 853750-96-6) Structural Difference: Replaces the naphthyl group with a 4-fluorophenyl ring. Safety Profile: Requires precautions against heat and ignition sources (P210) .

5-Methyl-1-(4’-methylnaphthalen-1’-yl)-1H-tetrazole

- Structural Difference : Substitutes the thioacetamido-benzoic acid chain with a methyl group.

- Synthesis : Achieved via cyclization of nitriles with sodium azide, yielding 72–85% .

- Physical Properties : Higher melting points (e.g., 168–170°C) compared to the target compound, likely due to reduced molecular flexibility .

Data Table 1: Structural and Physical Comparisons

Heterocyclic Variants: Tetrazole vs. Triazole Derivatives

Key Compound :

2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

- Structural Difference : Replaces tetrazole with a triazole ring and introduces a thiophene group.

- Impact: Triazoles are less acidic than tetrazoles, altering solubility and binding interactions.

- Synthesis : Involves Huisgen cycloaddition for triazole formation, differing from tetrazole synthesis routes .

Data Table 2: Spectral Data Comparison

Functional Group Modifications: Thioacetamido vs. Methyl or Acyl Chains

Key Compounds :

1-(5’-Ethylthiophen-2’-yl)-5-methyl-1H-tetrazole

- Structural Difference : Lacks the benzoic acid-thioacetamido chain, featuring an ethylthiophene group.

- Biological Relevance : Such derivatives are explored for antimicrobial activity, though data for the target compound remain unreported .

4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one Structural Difference: Pyrazolone and thiazole rings instead of tetrazole and benzoic acid. Synthesis Complexity: Multi-step routes involving Knoevenagel condensation, contrasting with the target compound’s straightforward coupling .

Biologische Aktivität

The compound 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic molecule notable for its potential biological activities due to its unique structural features, including a tetrazole ring, a thioether linkage, and a carboxylic acid. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications and potential therapeutic uses.

Structural Characteristics

The molecular formula of the compound is , indicating the presence of various functional groups that contribute to its reactivity and biological activity. The naphthalene moiety enhances hydrophobicity, while the tetrazole and carboxylic acid groups are known to participate in various biological interactions.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : The presence of the tetrazole ring is associated with antibacterial properties. Similar compounds have shown efficacy against a range of bacteria and fungi, suggesting that this compound may also possess similar effects.

- Anticancer Potential : Compounds with tetrazole and aromatic systems have been studied for their anticancer properties, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.

- Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which could indicate possible applications in treating neurological disorders.

Antimicrobial Activity

A study examining related tetrazole compounds reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis. The specific activity of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid remains to be fully elucidated but may follow similar pathways observed in related compounds .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 20 | |

| 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid | TBD | TBD | This Study |

Anticancer Activity

In vitro studies have demonstrated that similar tetrazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis through mitochondrial pathways. Further research is necessary to determine the specific activity of our compound against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 10 | Apoptosis Induction | |

| HeLa | 8 | Mitochondrial Pathway | |

| 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid | TBD | TBD | This Study |

Conclusion and Future Directions

The compound 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid presents a promising avenue for further research in medicinal chemistry. Its structural characteristics suggest potential applications in antimicrobial and anticancer therapies. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target organisms or cancer cells.

- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity, which could lead to more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.